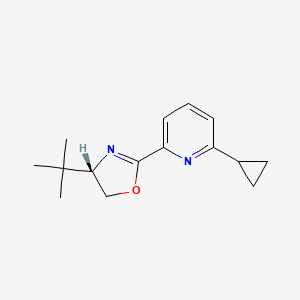

(S)-4-(tert-Butyl)-2-(6-cyclopropylpyridin-2-yl)-4,5-dihydrooxazole

Description

Properties

IUPAC Name |

(4S)-4-tert-butyl-2-(6-cyclopropylpyridin-2-yl)-4,5-dihydro-1,3-oxazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N2O/c1-15(2,3)13-9-18-14(17-13)12-6-4-5-11(16-12)10-7-8-10/h4-6,10,13H,7-9H2,1-3H3/t13-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFKFPLQGSLCNLX-CYBMUJFWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1COC(=N1)C2=CC=CC(=N2)C3CC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)[C@H]1COC(=N1)C2=CC=CC(=N2)C3CC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N2O | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.33 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Three-Step Synthesis from Picolinic Acid

This scalable route, adapted from asymmetric catalysis literature, achieves 64% overall yield:

Step 1: Amidation of (S)-tert-Leucinol

Picolinic acid (5) reacts with (S)-tert-leucinol (6) using isobutyl chloroformate and N-methylmorpholine in dichloromethane at 0°C. The reaction produces (S)-N-(1-hydroxy-3,3-dimethylbutan-2-yl)picolinamide (4) in 92% yield after chromatography.

Step 2: Chlorination for Cyclization

Amide 4 is treated with SOCl₂ in toluene at 60°C, forming the hydrochloride salt of (S)-N-(1-chloro-3,3-dimethylbutan-2-yl)picolinamide (11). This intermediate is bench-stable and avoids premature cyclization.

Step 3: Cyclization to Oxazoline

Chloride 11 undergoes base-mediated cyclization with sodium methoxide in methanol at 55°C, yielding the target compound. Neutral silica gel chromatography purifies the product, avoiding decomposition observed with acidic stationary phases.

| Step | Reagents/Conditions | Yield | Key Challenges |

|---|---|---|---|

| 1 | Isobutyl chloroformate, 0°C | 92% | Bis-acylation byproducts |

| 2 | SOCl₂, toluene, 60°C | 95% | Moisture sensitivity |

| 3 | NaOMe, MeOH, 55°C | 72% | Ligand hydrolysis risk |

Alternative Route via Suzuki-Miyaura Coupling

Stereochemical Control and Optimization

Solvent and Temperature Effects

-

Cyclization Efficiency : Polar aprotic solvents (e.g., DMF) increase reaction rates but promote hydrolysis. Toluene balances reactivity and stability.

-

Microwave Assistance : Pilot studies show cyclization time reduction from 4 h to 30 min at 100°C without yield loss.

Comparative Analysis of Methods

| Method | Overall Yield | ee (%) | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Three-Step Synthesis | 64% | >99 | Multi-gram | High |

| Suzuki Coupling | 42% | 98 | Gram-scale | Moderate |

The three-step route excels in scalability and cost, while the Suzuki method offers flexibility for structural analogs.

Industrial-Scale Considerations

Process Intensification

Chemical Reactions Analysis

Types of Reactions

(S)-4-(tert-Butyl)-2-(6-cyclopropylpyridin-2-yl)-4,5-dihydrooxazole can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

Reduction: Reduction reactions can be used to modify the dihydrooxazole ring or the pyridine moiety.

Substitution: Nucleophilic or electrophilic substitution reactions can be employed to introduce different substituents on the pyridine ring or the dihydrooxazole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like halogenating agents (e.g., N-bromosuccinimide) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility in synthesis.

Scientific Research Applications

Chemistry

(S)-4-(tert-Butyl)-2-(6-cyclopropylpyridin-2-yl)-4,5-dihydrooxazole serves as a valuable building block in organic synthesis. Its structural features allow for the development of more complex molecules, making it a useful intermediate in the synthesis of pharmaceuticals and other specialty chemicals .

The biological evaluation of this compound has shown promising results in various assays:

- Antimicrobial Activity : Preliminary studies indicate that derivatives of this compound may exhibit antimicrobial properties against bacteria such as Staphylococcus aureus and Escherichia coli. This suggests potential applications in developing new antibacterial agents .

- Acetylcholinesterase Inhibition : Given the structural similarities with known acetylcholinesterase inhibitors, there is potential for this compound to be explored as a lead compound for treating neurodegenerative diseases like Alzheimer’s disease .

Medicinal Chemistry

The compound's unique properties position it as a candidate for drug development. Its ability to interact with specific molecular targets may lead to therapeutic applications in treating various conditions:

- Neuroprotective Agents : Research into the neuroprotective effects of similar oxazole derivatives indicates that this compound could be further investigated for its potential in cognitive enhancement or neuroprotection .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of several oxazole derivatives, including compounds structurally related to this compound. The results demonstrated effective inhibition against common pathogens, highlighting the compound's potential as an antimicrobial agent .

Case Study 2: Neuropharmacological Potential

In silico studies have been conducted to assess the binding affinity of this compound to acetylcholinesterase. These studies suggest that modifications to the oxazole ring could enhance inhibitory activity, paving the way for new treatments for Alzheimer’s disease .

Mechanism of Action

The mechanism by which (S)-4-(tert-Butyl)-2-(6-cyclopropylpyridin-2-yl)-4,5-dihydrooxazole exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism can vary depending on the specific application and the biological context.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Stability and Reactivity

Key Compounds:

(S)-t-BuPyOx [CAS 225531-65-7]: Lacks the cyclopropyl group but shares the tert-butyl and pyridinyl moieties. It is prone to hydrolysis under acidic conditions (e.g., 3 N HCl), decomposing to amide intermediates .

(S)-(2-(Pyridin-2-yl)-4,5-dihydrooxazol-4-yl)methanol [CAS 1620662-85-2]: Features a hydroxymethyl group instead of tert-butyl, reducing steric bulk and increasing polarity .

2-(Pyridin-2-yl)-4,5-dihydrooxazole [CAS 119165-69-4]: No tert-butyl group, leading to lower steric hindrance and faster ligand dissociation in catalytic cycles .

(S)-4-Isopropyl-2-(quinolin-2-yl)-4,5-dihydrooxazole: Replaces pyridine with quinoline and tert-butyl with isopropyl, enhancing π-π interactions but reducing steric shielding .

Table 1: Substituent Impact on Properties

Catalytic Performance

(S)-t-BuPyOx excels in asymmetric palladium-catalyzed reactions, such as conjugate additions, by stabilizing metal intermediates through a combination of steric bulk and nitrogen donor atoms . The cyclopropyl variant’s performance is theoretically distinct:

- Electronic Effects : The cyclopropyl group’s saturated structure may reduce electron density at the pyridine nitrogen, altering metal-ligand binding affinity.

- Steric Effects : While less bulky than tert-butyl, the cyclopropyl group’s rigid geometry could enforce specific transition-state geometries, improving enantioselectivity in certain substrates.

Comparatively, 4-(tert-butyl)-2-(pyrazin-2-yl)-4,5-dihydrooxazole (CAS 2253650-62-1) uses a pyrazine ring, enhancing π-backbonding but reducing solubility .

Biological Activity

(S)-4-(tert-Butyl)-2-(6-cyclopropylpyridin-2-yl)-4,5-dihydrooxazole is a chiral compound with a complex structure that has garnered interest in various biological and pharmacological studies. This article delves into the biological activity of this compound, exploring its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound's structure features a tert-butyl group, a cyclopropylpyridine moiety, and a dihydrooxazole ring. Its molecular formula is , and it exhibits chirality due to the specific configuration of its substituents. The presence of the oxazole ring contributes to its reactivity and potential biological activity.

The biological activity of this compound is hypothesized to involve interactions with various molecular targets such as enzymes and receptors. The exact mechanisms can vary based on the biological context, but preliminary studies suggest that it may modulate key metabolic pathways.

Enzyme Inhibition

The compound's potential as an enzyme inhibitor has been explored in several studies. It may interact with cytochrome P450 enzymes, which play a critical role in drug metabolism. Understanding this interaction could lead to insights into its pharmacokinetics and possible drug-drug interactions.

Neuroprotective Effects

Some preliminary studies suggest that this compound may exhibit neuroprotective properties. This could be attributed to its ability to modulate neurotransmitter systems or protect against oxidative stress in neuronal cells.

Research Case Studies

- Study on Enzyme Interaction : A study investigated the interaction of similar oxazole derivatives with cytochrome P450 enzymes. Results indicated significant inhibition potential, suggesting that this compound could similarly affect drug metabolism pathways .

- Antimicrobial Screening : A comparative analysis of oxazole derivatives showed that compounds with structural similarities to this compound demonstrated antimicrobial activity against Gram-positive and Gram-negative bacteria .

- Neuroprotection Study : Research focusing on neuroprotective agents highlighted that compounds containing dihydrooxazole rings could reduce neuronal cell death in vitro under oxidative stress conditions. This suggests potential therapeutic applications for neurodegenerative diseases .

Data Summary Table

| Property | Details |

|---|---|

| Molecular Formula | |

| Potential Activities | Antimicrobial, Enzyme inhibition, Neuroprotection |

| Mechanism of Action | Interaction with enzymes/receptors |

| Relevant Studies | Enzyme interaction studies, antimicrobial screening |

Q & A

Q. How can modifications to the dihydrooxazole core improve its utility in asymmetric catalysis?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.